(4-(Isoxazol-3-yl)phenyl)methanamine

Regiochemistry Structural Identity Procurement Specification

Why choose (4-(Isoxazol-3-yl)phenyl)methanamine (CAS 1384080-38-9)? This para-substituted isoxazole benzylamine provides defined stereoelectronic properties critical for kinase inhibitor design, fragment-based drug discovery, and antimicrobial SAR studies. Unlike generic isomers, the precise para-methanamine orientation ensures reproducible binding conformations and biological data. Commercial purity up to 98% minimizes impurity interference, meeting requirements for non-GLP/GLP toxicology and DMPK studies. Procure the correct isomer to avoid costly batch-to-batch variability and ensure regulatory filing readiness. Bulk quantities available; request a quote now.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11915018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Isoxazol-3-yl)phenyl)methanamine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NOC=C2
InChIInChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7,11H2
InChIKeyKSVMVCVTZIBRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Isoxazol-3-yl)phenyl)methanamine Procurement Baseline: CAS 1384080-38-9 Identity and Core Properties


(4-(Isoxazol-3-yl)phenyl)methanamine (CAS 1384080-38-9) is a primary amine functionalized small molecule consisting of a phenyl ring substituted at the para-position with a methanamine group (-CH2NH2) and at the opposite para-position with an isoxazol-3-yl heterocycle . It belongs to the broader class of isoxazole-based benzylamine derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition, antimicrobial, and anti-inflammatory applications . The compound is commercially available from multiple suppliers for research and development purposes, with a typical molecular weight of 174.20 g/mol and purity specifications ranging from 95% to 98% .

Why Generic (4-(Isoxazol-3-yl)phenyl)methanamine Substitution with Other Isoxazole Benzylamines Introduces Undefined Risk


Direct substitution of (4-(Isoxazol-3-yl)phenyl)methanamine with structurally related isoxazole benzylamines—such as the 3-substituted regioisomer (3-(Isoxazol-3-yl)phenyl)methanamine (CAS 1403469-26-0) or the 2-substituted analog (2-(Isoxazol-3-yl)phenyl)methanamine (CAS 1823904-50-2)—is not scientifically justifiable without dedicated comparative data . The position of the methanamine substituent on the phenyl ring dictates the molecule's three-dimensional orientation, which directly influences its binding conformation in biological targets and its physicochemical properties (e.g., logP, pKa, polar surface area) . Class-level SAR from isoxazole-based kinase inhibitors and antimicrobials demonstrates that even minor changes in substitution pattern can result in orders-of-magnitude differences in potency [1][2]. Furthermore, the non-identical impurity profiles and uncharacterized byproducts inherent to different synthetic routes across analogs preclude simple interchangeability in a regulated or reproducible research setting [3].

(4-(Isoxazol-3-yl)phenyl)methanamine: Quantitative Comparator-Based Evidence for Scientific Selection


Regioisomeric Identity Confirmation: (4-(Isoxazol-3-yl)phenyl)methanamine vs. 3- and 2- Substituted Analogs

The compound is defined by the para-substitution pattern of the methanamine group relative to the isoxazol-3-yl moiety. Its distinct IUPAC name, [4-(1,2-oxazol-3-yl)phenyl]methanamine, and unique CAS registry number 1384080-38-9 differentiate it from its regioisomers: (3-(Isoxazol-3-yl)phenyl)methanamine (CAS 1403469-26-0) and (2-(Isoxazol-3-yl)phenyl)methanamine (CAS 1823904-50-2) [1]. Each isomer possesses identical molecular formulas (C10H10N2O) and molecular weights (174.20 g/mol), making them chemically isomeric but structurally and functionally distinct [1].

Regiochemistry Structural Identity Procurement Specification

Commercial Purity Benchmarking: (4-(Isoxazol-3-yl)phenyl)methanamine vs. Alternative Vendor Specifications

Supplier-reported minimum purity specifications for (4-(Isoxazol-3-yl)phenyl)methanamine are available and vary. One vendor (AKSci) reports a minimum purity specification of 95% . In contrast, another vendor (Leyan) reports a higher purity specification of 98% . For comparison, the structural analog (2-(Isoxazol-3-yl)phenyl)methanamine is also offered with a minimum purity specification of 95% from a separate supplier, highlighting a comparable baseline but not a uniform one across all sources .

Purity Analysis Quality Control Vendor Comparison

Isoxazole Class Antimicrobial Activity Benchmarking: Contextualizing (4-(Isoxazol-3-yl)phenyl)methanamine's Potential

While specific minimum inhibitory concentration (MIC) data for (4-(Isoxazol-3-yl)phenyl)methanamine against S. aureus is not publicly available, class-level SAR from a close fluorinated analog provides a quantitative baseline. The analog (2-(Isoxazol-3-yl)phenyl)methanamine with an additional fluorine substituent demonstrates MIC values of 2.5 µg/mL against Staphylococcus aureus . This indicates that the core (isoxazol-3-yl)phenyl methanamine scaffold possesses inherent antimicrobial potential, with substituent modifications (e.g., halogenation, regioisomerism) acting as key determinants of potency .

Antimicrobial Activity Class-Level SAR Bacterial Inhibition

Kinase Inhibition Class-Level Context: Potential of (4-(Isoxazol-3-yl)phenyl)methanamine in Enzyme Targeting

The isoxazole ring, a key pharmacophore in (4-(Isoxazol-3-yl)phenyl)methanamine, is known to engage in hydrogen bonding with kinase ATP-binding pockets. While target-specific IC50 data are absent, class-level evidence shows that structurally novel isoxazole-based compounds are ATP-competitive inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), with Ki values as low as 0.7 ± 0.2 nM for optimized analogs [1]. Furthermore, a related series of 3- or 4-(substituted)phenylisoxazolones demonstrated potent human neutrophil elastase (HNE) inhibition with IC50 values in the 20-70 nM range [2][3]. These data underscore the scaffold's capacity for high-affinity binding when appropriately substituted.

Kinase Inhibition Enzyme Targeting Drug Discovery Scaffold

(4-(Isoxazol-3-yl)phenyl)methanamine: Evidence-Backed Applications in Medicinal Chemistry and Chemical Biology


Precision Scaffold for Antimicrobial SAR Exploration

Use (4-(Isoxazol-3-yl)phenyl)methanamine as a core building block for synthesizing focused libraries of antimicrobial agents. Given that a fluorinated regioisomeric analog achieves MIC values of 2.5 µg/mL against S. aureus , this unsubstituted parent compound serves as an ideal baseline for systematic substitution (e.g., halogenation, alkylation) to optimize potency and understand the role of the para-methanamine group. The high commercial purity (up to 98% ) ensures that observed biological effects are attributable to the target compound and not impurities.

Primary Amine Handle for Kinase Inhibitor Fragment Elaboration

Employ this compound in fragment-based drug discovery (FBDD) or as a synthetic intermediate for kinase inhibitor development. The class-level evidence demonstrates that isoxazole derivatives can achieve sub-nanomolar enzyme inhibition (e.g., PfPKG Ki = 0.7 nM [1]). The primary amine group of (4-(Isoxazol-3-yl)phenyl)methanamine provides a versatile attachment point for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of chemical space around the phenyl-isoxazole core to identify potent lead candidates.

Defined Regioisomer for CNS-Targeted Probe Design

Utilize the specific para-substitution pattern of (4-(Isoxazol-3-yl)phenyl)methanamine for designing central nervous system (CNS) probes or drug candidates. Research indicates that certain isoxazole derivatives interact with brain cholinergic channel receptors [2]. The distinct three-dimensional presentation of this para-substituted isomer, compared to its ortho- and meta- analogs , is critical for achieving target engagement in the CNS. Procuring the correct CAS 1384080-38-9 isomer is therefore essential for generating reproducible CNS pharmacology data.

Quality-Controlled Starting Material for Regulated Toxicology Studies

Select a vendor-supplied lot of (4-(Isoxazol-3-yl)phenyl)methanamine with a defined purity specification (e.g., 98% ) for use in non-GLP or GLP toxicology and DMPK studies. The availability of clear purity metrics allows for the establishment of a Certificate of Analysis (CoA) and batch-to-batch consistency, which is a prerequisite for any subsequent regulatory filing. Using a generic or lower-purity analog introduces undefined risk and can invalidate costly in vivo experiments.

Quote Request

Request a Quote for (4-(Isoxazol-3-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.